molecular formula C23H17ClN5NaO5S B12787670 Benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt CAS No. 77847-15-5

Benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt

Cat. No.: B12787670
CAS No.: 77847-15-5
M. Wt: 533.9 g/mol
InChI Key: RVMZGOLDNFWOQS-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt is a complex organic compound It is characterized by its sulfonic acid group attached to a benzene ring, which is further substituted with a benzoylamino group and an azo linkage to a pyrazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt typically involves multiple steps:

    Formation of the pyrazole derivative: This step involves the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

    Azo coupling: The pyrazole derivative is then diazotized and coupled with 4-aminobenzenesulfonic acid to form the azo linkage.

    Benzoylation: The final step involves the benzoylation of the amino group on the benzene ring using benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the azo linkage.

    Reduction: The azo group can be reduced to form the corresponding amine derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Reagents like sulfuric acid or chlorosulfonic acid are employed for sulfonation reactions.

Major Products

    Oxidation: Products may include sulfone derivatives and oxidized pyrazole rings.

    Reduction: Major products are the corresponding amines.

    Substitution: Products depend on the specific substitution reaction but may include various sulfonated or desulfonated derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential as a biological stain or dye due to its azo linkage.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and the sulfonic acid group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups attached to benzene rings.

    Azo compounds: Other compounds with azo linkages, such as azobenzene.

    Pyrazole derivatives: Compounds containing the pyrazole ring structure.

Uniqueness

Benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications across multiple scientific disciplines.

Properties

CAS No.

77847-15-5

Molecular Formula

C23H17ClN5NaO5S

Molecular Weight

533.9 g/mol

IUPAC Name

sodium;4-benzamido-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C23H18ClN5O5S.Na/c1-14-21(23(31)29(28-14)19-10-6-5-9-17(19)24)27-26-18-13-16(11-12-20(18)35(32,33)34)25-22(30)15-7-3-2-4-8-15;/h2-13,21H,1H3,(H,25,30)(H,32,33,34);/q;+1/p-1

InChI Key

RVMZGOLDNFWOQS-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)[O-])C4=CC=CC=C4Cl.[Na+]

Origin of Product

United States

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